molecular formula C10H15N5O2 B11873240 2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 6950-18-1

2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B11873240
CAS No.: 6950-18-1
M. Wt: 237.26 g/mol
InChI Key: JGVWYHQSDYUHRQ-UHFFFAOYSA-N
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Description

2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with diethanolamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the time and cost associated with manual synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives .

Mechanism of Action

The mechanism of action of 2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol stands out due to its dual functionality, combining the pyrazolo[3,4-d]pyrimidine core with diethanolamine moieties. This unique structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

6950-18-1

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

2-[2-hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C10H15N5O2/c1-14-9-8(6-13-14)10(12-7-11-9)15(2-4-16)3-5-17/h6-7,16-17H,2-5H2,1H3

InChI Key

JGVWYHQSDYUHRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(CCO)CCO

Origin of Product

United States

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